molecular formula C8H20Si2 B15367474 1,2-Bis(trimethylsilyl)ethene

1,2-Bis(trimethylsilyl)ethene

Cat. No.: B15367474
M. Wt: 172.41 g/mol
InChI Key: AMGXUPKDZBCKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(trimethylsilyl)ethene, specifically referred to in the literature as 1,2-Bis(trimethylsilyl)-1,2-disilacyclohexene (compound 1), is a cyclic disilene featuring a six-membered ring with two trimethylsilyl (TMS) groups attached to the silicon atoms of the Si=Si double bond (Figure 1). This compound is synthesized via a multi-step route starting from Me₃SiSiH₂Cl and 1,4-dilithio-1,1,4,4-tetrakis(trimethylsilyl)butane, followed by bromination and reduction with potassium graphite (KC₈) . The structure is confirmed by XRD analysis, revealing a trans-bent and twisted geometry around the Si=Si bond with a bond length of 2.1762(5) Å and bent angles (β) of 12.9° (Si1) and 6.5° (Si2) .

Spectroscopic characterization includes a distinct 29Si NMR resonance at 131.4 ppm for the unsaturated silicon nuclei and a UV-Vis absorption band at 420 nm (ε = 1.57×10⁴), attributed to the π(Si=Si)→π*(Si=Si) transition . The compound exhibits slow ring inversion in solution, as evidenced by three distinct trimethylsilyl signals in NMR spectra . Its reactivity includes selective elimination of TMS groups with t-BuOK to generate disilenides, enabling further functionalization .

Properties

Molecular Formula

C8H20Si2

Molecular Weight

172.41 g/mol

IUPAC Name

trimethyl(2-trimethylsilylethenyl)silane

InChI

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3

InChI Key

AMGXUPKDZBCKPF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Disilenes with Different Substituents

Compound Substituents Si=Si Bond Length (Å) Bent Angle (β) Twist Angle (τ) UV-Vis λ_max (nm) 29Si NMR Shift (ppm) Key Reactivity
1,2-Bis(TMS)-disilacyclohexene (1) Trimethylsilyl (TMS) 2.1762(5) 12.9°, 6.5° 17.7° 420 131.4 Selective TMS elimination
1,2-Diphenyl derivative (A) Phenyl 2.1595(5) 13.7°, 19.2° 4.8° 427 100.9 Less reactive to base elimination
Stannyl-substituted ethenes Tributylstannyl (Sn) N/A N/A N/A N/A N/A Lower stability due to Sn-Sn bonds
Phosphino-substituted ethenes Diphenylphosphino (PPh₂) N/A N/A N/A ~505 N/A Used in coordination chemistry
  • Key Observations: Bond Length and Geometry: The TMS groups in compound 1 result in a longer Si=Si bond compared to phenyl-substituted derivative A (2.1762 Å vs. 2.1595 Å), attributed to steric bulk and electronic effects . The trans-bent geometry in 1 (β = 12.9°) is less pronounced than in A (β = 19.2°), indicating substituent-dependent strain . Electronic Effects: The hypsochromic shift in UV-Vis (420 nm vs. 427 nm for A) suggests TMS groups slightly destabilize the π*(Si=Si) orbital compared to phenyl substituents . Phosphino-substituted ethenes (e.g., ZnT2isoP1) exhibit red-shifted absorptions (~505 nm) due to stronger electron-donating effects . Stannyl-substituted ethenes are less stable due to weaker Sn-Sn bonds .

Electronic and Steric Effects of Substituents

  • Trimethylsilyl (TMS): Steric Bulk: The bulky TMS groups induce a twisted conformation (τ = 17.7°) in 1, unlike the nearly planar phenyl-substituted A (τ = 4.8°) . Electron Donation: TMS is a moderate σ-donor, stabilizing the Si=Si bond but reducing conjugation efficiency compared to stronger donors like phosphines .
  • Phenyl :

    • Conjugation : Phenyl groups enhance resonance stabilization, leading to a shorter Si=Si bond and higher π→π* transition energy (427 nm) .
    • Rigidity : The planar geometry in A reduces steric clashes, unlike the twisted TMS analog .
  • Phosphino (PPh₂): Coordination Chemistry: Used in catalysts (e.g., trans-1,2-Bis(diphenylphosphino)ethene, CAS 983-81-3) due to strong metal-binding ability . Electronic Effects: Stronger electron donation compared to TMS, leading to red-shifted UV-Vis spectra in metal complexes .

Reactivity Trends

  • Bromophenyl-substituted ethenes (e.g., 1,2-Bis(4-bromophenyl)ethene) undergo electrophilic aromatic substitution, contrasting with the base-sensitive TMS groups in 1 .
  • Isomerization :

    • Silyl-substituted ethenes exhibit slower stereoisomerization due to steric hindrance, as seen in zirconium-catalyzed reactions of bis(aryl)ethenes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.